Cas no 1005243-26-4 (3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one)
![3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one structure](https://ja.kuujia.com/scimg/cas/1005243-26-4x500.png)
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one 化学的及び物理的性質
名前と識別子
-
- 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
- AKOS024608996
- F1615-0021
- 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one
- 1005243-26-4
- 3,8-bis((2,6-dimethylmorpholino)sulfonyl)-6H-benzo[c]chromen-6-one
-
- インチ: 1S/C25H30N2O8S2/c1-15-11-26(12-16(2)33-15)36(29,30)19-5-7-21-22-8-6-20(10-24(22)35-25(28)23(21)9-19)37(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3
- InChIKey: JNHBVTAYNIZUBV-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C(=O)OC3C=C(C=CC2=3)S(N2CC(C)OC(C)C2)(=O)=O)C=1)(N1CC(C)OC(C)C1)(=O)=O
計算された属性
- 精确分子量: 550.14435827g/mol
- 同位素质量: 550.14435827g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 37
- 回転可能化学結合数: 4
- 複雑さ: 1050
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 136Ų
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1615-0021-4mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-5mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-2μmol |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-1mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-10mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-30mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA77023-1mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA77023-50mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1615-0021-40mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1615-0021-15mg |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one |
1005243-26-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-oneに関する追加情報
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one: A Comprehensive Overview
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one (CAS No. 1005243-26-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzo[c]chromenones, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research findings associated with this compound.
Structural Characteristics
The molecular structure of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one is characterized by a central benzo[c]chromenone core with two sulfonyl groups attached at the 3 and 8 positions. Each sulfonyl group is further substituted with a 2,6-dimethylmorpholinyl moiety. This unique arrangement of functional groups imparts the molecule with distinct chemical and physical properties. The presence of the morpholine ring enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development.
Synthesis Methods
The synthesis of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has been reported in several studies. One common approach involves the reaction of 3,8-dihydroxybenzo[c]chromen-6-one with 2,6-dimethylmorpholine sulfonyl chloride in the presence of a base such as triethylamine. This method yields the desired product in good yield and purity. Another synthetic route involves the coupling of 3,8-dibromobenzo[c]chromen-6-one with 2,6-dimethylmorpholine sulfonate using palladium-catalyzed cross-coupling reactions. These synthetic strategies provide researchers with flexible options to tailor the compound for specific applications.
Biological Properties
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has been extensively studied for its biological activities. One of its most notable properties is its potent anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has also demonstrated significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This dual action of anti-inflammatory and antioxidant activities positions the compound as a potential therapeutic agent for various oxidative stress-related conditions.
Clinical Potential
The clinical potential of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one is currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in animal models of inflammatory diseases. For instance, in a murine model of collagen-induced arthritis, treatment with this compound significantly reduced joint inflammation and improved overall disease scores. Similar findings have been observed in models of colitis and other inflammatory conditions.
To further validate these findings and assess the safety profile of the compound, phase I clinical trials are underway. These trials aim to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one in healthy volunteers. The results from these trials will provide crucial data to guide future clinical development.
Recent Research Findings
In recent years, several studies have shed light on new aspects of the biological activity and potential applications of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one. One notable study published in the Journal of Medicinal Chemistry reported that this compound can modulate key signaling pathways involved in inflammation and oxidative stress. Specifically, it was found to inhibit nuclear factor-kappa B (NF-κB) activation and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators of inflammatory responses and antioxidant defense mechanisms.
Another study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with varying substituents on the morpholine ring. The results indicated that specific modifications could enhance both potency and selectivity for target proteins involved in inflammation and oxidative stress pathways.
Conclusion
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one (CAS No. 1005243-26-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory and antioxidant properties. Ongoing preclinical studies and early-stage clinical trials are providing valuable insights into its safety profile and therapeutic efficacy. As research continues to advance our understanding of this compound's mechanisms of action and potential applications, it holds promise as a novel therapeutic agent for various inflammatory and oxidative stress-related conditions.
1005243-26-4 (3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one) Related Products
- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)
- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)
- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)
- 824394-11-8(5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)
- 452943-61-2(N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)
- 1326822-04-1(6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one)
- 2227977-85-5((2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)oxirane)
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 23224-49-9(Farnesylacetic Acid)
- 2138144-29-1(Methyl 6-aminohex-2-ynoate)




